molecular formula C15H17N5O2 B2746093 N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903913-12-1

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2746093
CAS No.: 1903913-12-1
M. Wt: 299.334
InChI Key: SFJRRPDFAPVGQG-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a methyl group at the 4-position, a morpholine ring, and a pyrimidine ring with a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-methyl-2-aminopyridine.

    Pyrimidine Ring Construction: The pyridine intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions.

    Morpholine Substitution: The morpholine ring is introduced through nucleophilic substitution reactions.

    Carboxamide Formation: Finally, the carboxamide group is introduced using amide coupling reactions, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituents, but common reagents include halides and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound shares a similar pyridine structure but has a thiophene ring instead of a morpholine ring.

    N-(pyridin-2-yl)amides: These compounds have a pyridine ring with various substituents and amide groups, showing diverse biological activities.

Uniqueness

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pyrimidine carboxamide structure differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRRPDFAPVGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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